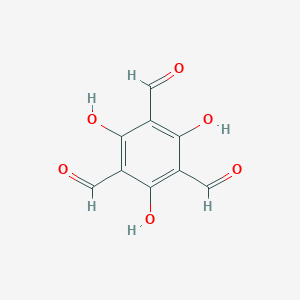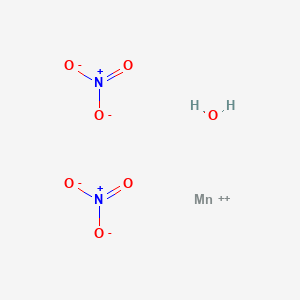
Manganese(II) nitrate hydrate
Übersicht
Beschreibung
Manganese(II) nitrate hydrate is an inorganic salt with the chemical formula Mn(NO₃)₂·xH₂O. It is highly soluble in water and appears as a pale pink solid. This compound is commonly used as a source of manganese ions in various chemical processes and applications, including the synthesis of manganese-containing materials for batteries and supercapacitors .
Wirkmechanismus
Target of Action
Manganese(II) nitrate hydrate is a low melting salt that can be used as a phase change material in thermal energy systems . It primarily targets the preparation of manganese doped cadmium selenide (CdSe) quantum dots and the synthesis of reactive ceramics for hydrogen generation based applications . It is also known to have an impact on the respiratory system .
Mode of Action
This compound interacts with its targets through a redox reaction . In this reaction, two moles of the reductant NO2 (gas) donate each one electron to MnO2 (black solid), the oxidant, which is reduced from its oxidation state (IV) to its lower state (II). Simultaneously, NO2 (IV) is oxidized to form nitrate (NO− 3) (V) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the preparation of manganese doped cadmium selenide (CdSe) quantum dots and the synthesis of reactive ceramics for hydrogen generation based applications
Pharmacokinetics
It is known that the compound is asolid at room temperature and has a degree of hydration of 4-6 . It is also known to cause damage to organs through prolonged or repeated exposure .
Result of Action
The primary result of this compound’s action is the creation of manganese doped cadmium selenide (CdSe) quantum dots and reactive ceramics for hydrogen generation based applications . It can also cause severe skin burns and eye damage , and may cause damage to the brain through prolonged or repeated exposure .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and exposure to other chemicals. For example, heating the tetrahydrate to 110 °C gives the pale yellow monohydrate . The compound is also known to be an oxidizer, which may intensify fire . Therefore, it should be stored in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese(II) nitrate hydrate can be synthesized through the reaction of manganese dioxide with nitrogen dioxide in the presence of water. The reaction is as follows: [ \text{MnO}_2 + 2 \text{NO}_2 + 4 \text{H}_2\text{O} \rightarrow \text{Mn(H}_2\text{O})_4(\text{NO}_3)_2 ] In this redox reaction, manganese dioxide is reduced from its oxidation state (IV) to (II), while nitrogen dioxide is oxidized to form nitrate ions .
Industrial Production Methods: Industrial production of this compound typically involves the same redox reaction mentioned above. The process is optimized for large-scale production by controlling the reaction conditions, such as temperature and concentration of reactants, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese(II) nitrate hydrate undergoes various chemical reactions, including:
Oxidation: Heating this compound can lead to the formation of manganese dioxide and nitrogen oxides.
Reduction: It can be reduced to manganese(II) carbonate using ammonia and carbon dioxide.
Decomposition: Upon heating, it decomposes to form manganese(IV) dioxide and nitrogen oxides.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen or air.
Reduction: Reaction with ammonia and carbon dioxide.
Decomposition: Heating to temperatures around 450°C.
Major Products:
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese(II) carbonate (MnCO₃)
Decomposition: Manganese(IV) dioxide (MnO₂) and nitrogen oxides.
Wissenschaftliche Forschungsanwendungen
Manganese(II) nitrate hydrate has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Manganese(II) nitrate hydrate can be compared with other similar compounds, such as:
Manganese(II) chloride: Another manganese salt that is highly soluble in water and used in similar applications.
Magnesium nitrate: A nitrate salt of magnesium with similar solubility and reactivity.
Calcium nitrate: A nitrate salt of calcium used in fertilizers and other industrial applications.
Uniqueness: this compound is unique due to its specific use as a precursor for manganese dioxide synthesis, which is essential for battery and supercapacitor applications. Its high solubility and ability to release manganese ions make it particularly valuable in these fields .
Eigenschaften
IUPAC Name |
manganese(2+);dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFASPVVFSRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2MnN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583433 | |
| Record name | Manganese(2+) nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15710-66-4 | |
| Record name | Manganese(2+) nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese dinitrate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


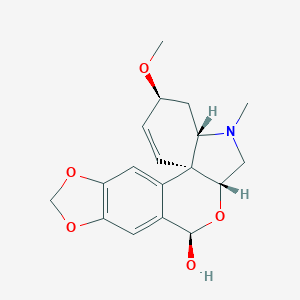


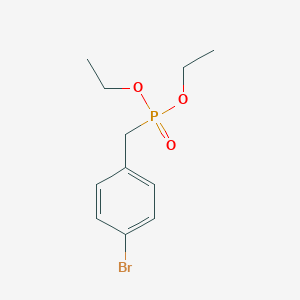
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
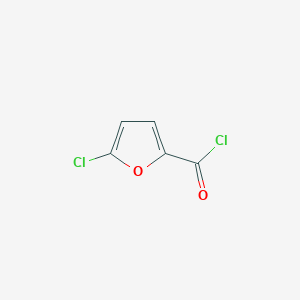
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
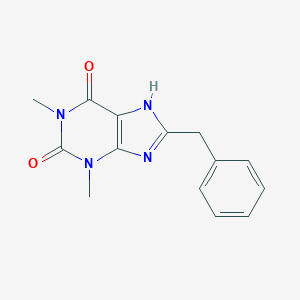
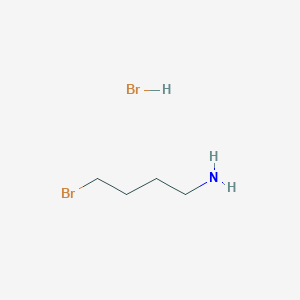

![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)
![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate](/img/structure/B105296.png)

